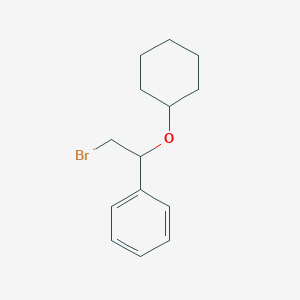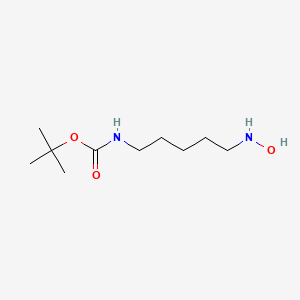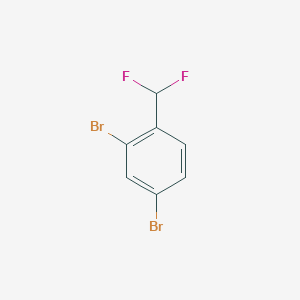![molecular formula C13H13Cl2F3N2O B13483887 1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13483887.png)
1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound consists of a pyridine ring substituted with a trifluoromethoxyphenyl group and a methanamine moiety, forming a dihydrochloride salt
Méthodes De Préparation
The synthesis of 1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the pyridine ring and the trifluoromethoxyphenyl group.
Methanamine Introduction: The methanamine group is then introduced through a nucleophilic substitution reaction.
Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to meet commercial demands.
Analyse Des Réactions Chimiques
1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring or the phenyl group.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified pyridine or phenyl derivatives.
Applications De Recherche Scientifique
1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the development of new materials and compounds.
Material Science: The unique electronic properties of the trifluoromethoxy group make this compound useful in the design of advanced materials with specific electronic characteristics.
Mécanisme D'action
The mechanism by which 1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethoxy group can influence the electronic distribution within the molecule, affecting its binding affinity and activity. The methanamine moiety may interact with specific receptors or enzymes, modulating their activity and leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride can be compared with similar compounds such as:
1-(4-Fluorophenyl)cyclopropylmethanamine hydrochloride: This compound has a fluorophenyl group instead of a trifluoromethoxy group, leading to different electronic properties and reactivity.
1-(3,4-Dimethoxyphenyl)cyclopropylmethanamine hydrochloride:
1-(3-Chlorophenyl)cyclopropylmethanamine hydrochloride: The chlorophenyl group provides different reactivity and potential biological activity compared to the trifluoromethoxy group.
Propriétés
Formule moléculaire |
C13H13Cl2F3N2O |
|---|---|
Poids moléculaire |
341.15 g/mol |
Nom IUPAC |
[6-[4-(trifluoromethoxy)phenyl]pyridin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C13H11F3N2O.2ClH/c14-13(15,16)19-11-6-4-9(5-7-11)12-3-1-2-10(8-17)18-12;;/h1-7H,8,17H2;2*1H |
Clé InChI |
WOZGARAVVZOYEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)C2=CC=C(C=C2)OC(F)(F)F)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13483861.png)
![2-Methoxy-6-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13483865.png)

![methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate](/img/structure/B13483875.png)



